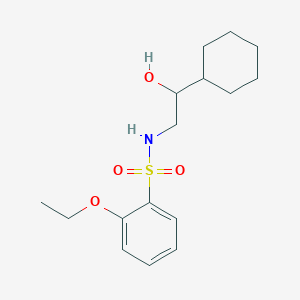

![molecular formula C7H7ClN2 B2520149 7-氯-2,3-二氢-1H-吡咯并[3,2-b]吡啶 CAS No. 2408962-08-1](/img/structure/B2520149.png)

7-氯-2,3-二氢-1H-吡咯并[3,2-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

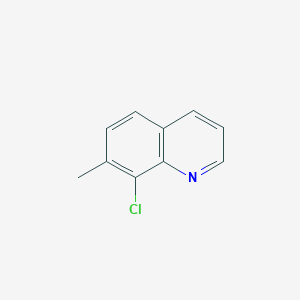

The compound 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, such as 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, can be achieved through a one-pot, three-component approach. This method involves the reaction of N-substituted 5-amino-3-cyanopyrroles with various carbonyl and active methylene compounds. The process allows for the incorporation of a tetrahedral fragment at the position-4 of the pyrrolopyridine ring. Additionally, 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks can be synthesized starting from isatins and a set of 1,2-dicarbonyl compounds. These reactions are carried out under mild conditions using solvents such as ethanol, acetic acid, or 1,4-dioxane .

Molecular Structure Analysis

The molecular structure of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is characterized by the presence of a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The chloro substituent at the 7-position indicates the presence of a chlorine atom attached to the pyridine ring, which can influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Chemical reactions involving pyrrolopyridine derivatives can be quite diverse. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, can be synthesized by reacting 7-hydroxy derivatives with various nucleophiles. These nucleophiles include active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions. The synthetic applications of these reactions can lead to the formation of 7-methylene derivatives and fused tricyclic derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are not detailed in the provided papers, in general, the physical properties of such compounds may include their melting points, boiling points, solubility in various solvents, and stability under different conditions. The chemical properties would encompass reactivity with different chemical reagents, acidity or basicity of the molecule, and the presence of functional groups that can undergo various organic reactions. The chloro substituent in the molecule is likely to make it more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom.

科学研究应用

利什曼原虫病抗药剂

一系列独特的官能化 2,3-二氢-1H-吡咯并[3,4-b]喹啉-1-酮衍生物被合成并评估了其针对内脏利什曼原虫病 (VL) 的抗利什曼原虫功效。 在化合物库中,化合物 5m 表现出潜在的体外抗利什曼原虫活性 .

生物医学应用

1H-吡唑并[3,4-b]吡啶是一类杂环化合物,呈现两种可能的互变异构体形式:1H-和 2H-异构体,迄今为止已有超过 5500 篇参考文献(2400 项专利)对其进行了描述。 这篇综述涵盖了对 N1、C3、C4、C5 和 C6 位置取代基的多样性分析、用于其合成的合成方法(从预先形成的吡唑或吡啶开始)、以及此类化合物的生物医学应用 .

治疗涉及血浆血糖升高的疾病

由于这些化合物在降低血糖方面具有功效,因此它们可能在预防和治疗涉及血浆血糖升高的疾病中得到应用,例如高血糖症以及降低血糖有益的疾病:1 型糖尿病、肥胖引起的糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压 .

抗菌和抗真菌研究

属性

IUPAC Name |

7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOSZJWONGAIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2408962-08-1 |

Source

|

| Record name | 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

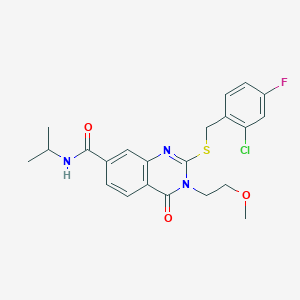

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

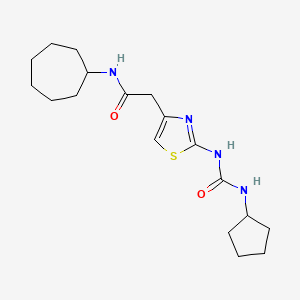

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

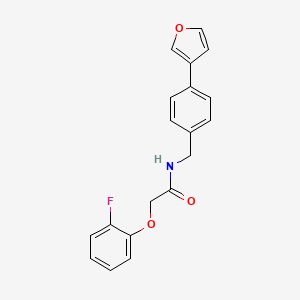

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)